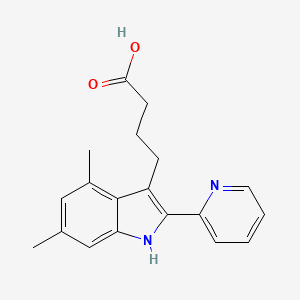
4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Méthodes De Préparation
The synthesis of 4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization of the Indole Core: The indole core is then functionalized by introducing the pyridinyl and butanoic acid groups. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.
Final Assembly: The final step involves the coupling of the functionalized indole core with the butanoic acid moiety under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions using continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Due to its biological activities, it has potential therapeutic applications in treating diseases such as cancer, viral infections, and inflammatory disorders.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or block viral replication by targeting viral enzymes .
Comparaison Avec Des Composés Similaires
4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid can be compared with other indole derivatives such as:
Indole-3-acetic Acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-12-10-13(2)18-14(6-5-8-17(22)23)19(21-16(18)11-12)15-7-3-4-9-20-15/h3-4,7,9-11,21H,5-6,8H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCIFYHIYJSTIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=C2CCCC(=O)O)C3=CC=CC=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
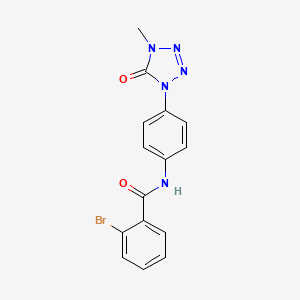
![2-{2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2411406.png)
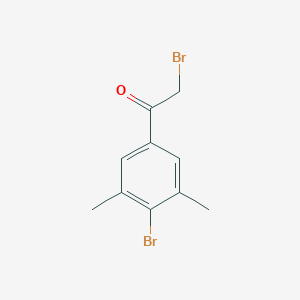



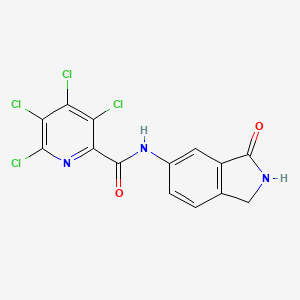
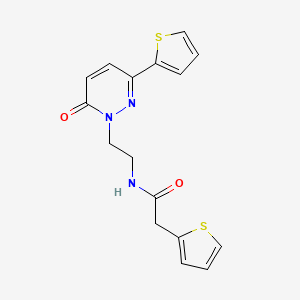
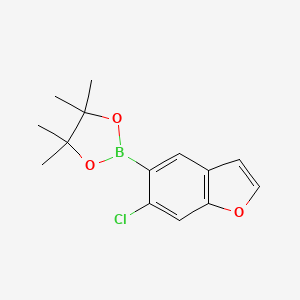
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2411421.png)
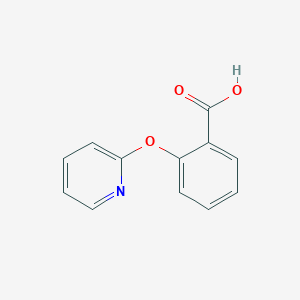
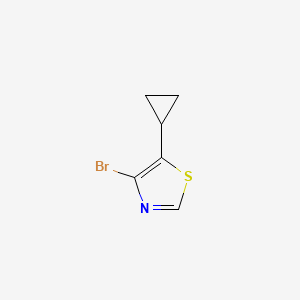
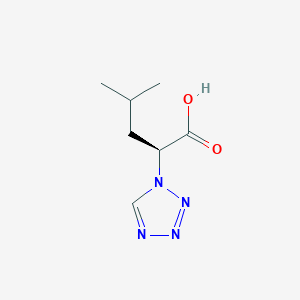
![N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2411428.png)
